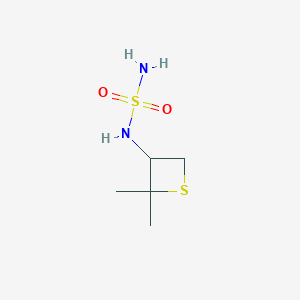

N-(2,2-Dimethyl-3-thietanyl)sulfamide

Beschreibung

N-(2,2-Dimethyl-3-thietanyl)sulfamide is a sulfamide derivative characterized by a thietane (a four-membered sulfur-containing ring) substituted with two methyl groups at the 2-position and a sulfamide functional group (-SO₂NH₂) at the 3-position. The IUPAC nomenclature rules confirm that the substituents on the sulfamide nitrogen are prioritized based on alphabetical order and structural complexity .

Eigenschaften

Molekularformel |

C5H12N2O2S2 |

|---|---|

Molekulargewicht |

196.3 g/mol |

IUPAC-Name |

2,2-dimethyl-3-(sulfamoylamino)thietane |

InChI |

InChI=1S/C5H12N2O2S2/c1-5(2)4(3-10-5)7-11(6,8)9/h4,7H,3H2,1-2H3,(H2,6,8,9) |

InChI-Schlüssel |

MOBARFQVGQBQSR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(CS1)NS(=O)(=O)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-(2,2-Dimethyl-3-thietanyl)sulfamide typically involves the reaction of 2,2-dimethyl-3-thietanol with sulfamide under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

N-(2,2-Dimethyl-3-thietanyl)sulfamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of amines or thiols.

Substitution: N-(2,2-Dimethyl-3-thietanyl)sulfamide can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while reduction with LiAlH4 may produce a thiol.

Wissenschaftliche Forschungsanwendungen

N-(2,2-Dimethyl-3-thietanyl)sulfamide has a wide range of scientific research applications:

Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2,2-Dimethyl-3-thietanyl)sulfamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new drugs.

Medicine: This compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Its ability to inhibit certain enzymes or pathways can be leveraged to develop new treatments.

Industry: In industrial applications, N-(2,2-Dimethyl-3-thietanyl)sulfamide is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethyl-3-thietanyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: PK Properties of Selected Sulfamides

| Compound | Cₘₐₓ (µg/mL) | Bioavailability (%) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |

|---|---|---|---|---|

| Sulfamide () | 12.5 | 86 | 0.15 | 0.9 |

| JNJ-26990990 | N/A | >80 | 0.3 | 1.2 |

Antiviral Activity

Acyclic sulfamide derivatives (e.g., compounds 6a–d in ) were designed to inhibit norovirus replication by incorporating an m-phenoxyphenyl moiety, which enhances binding to viral proteases. Cyclic sulfamides (e.g., structure I in ) showed weaker activity (low micromolar EC₅₀), while acyclic analogs achieved sub-micromolar potency in cell-based assays .

Anticonvulsant Activity

Sulfamides like JNJ-26489112 and JNJ-26990990 () exhibit broad-spectrum anticonvulsant effects by inhibiting voltage-gated Na⁺ and N-type Ca²⁺ channels , with minimal carbonic anhydrase-II inhibition (IC₅₀ = 110 µM for JNJ-26990990) . This contrasts with sulfamate-based drugs like topiramate, which strongly inhibit carbonic anhydrase-II, leading to side effects such as metabolic acidosis .

Table 2: Therapeutic Activity of Sulfamide Derivatives

Enzyme Inhibition Profiles

Sulfamide groups generally exhibit weaker carbonic anhydrase-II inhibition compared to sulfamates. For instance:

- JNJ-26990990 (sulfamide) has an IC₅₀ of 110 µM for carbonic anhydrase-II .

- Topiramate (sulfamate) inhibits the same enzyme with an IC₅₀ of 0.2 µM .

This difference is attributed to the sulfamate’s trigonal planar geometry, which enhances zinc binding in the enzyme’s active site .

Structural Analogs and Substituent Effects

- Norovirus Inhibitors: Acyclic sulfamides with m-phenoxybenzyl groups () showed enhanced activity over cyclic analogs, highlighting the importance of flexibility and aromatic interactions .

- Anticonvulsants : Substituents like chlorodihydrobenzo[d]ioxane (JNJ-26489112) improve CNS penetration and reduce off-target effects .

- Steric/Electronic Effects : Polar groups near the sulfamide nitrogen (e.g., glycine in ) reduce anticonvulsant activity, while lipophilic chains (e.g., dibutyl groups) enhance potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.